2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide 2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide
Brand Name: Vulcanchem
CAS No.: 1448043-24-0
VCID: VC5328098
InChI: InChI=1S/C21H19ClN2O4/c22-16-9-7-15(8-10-16)18(25)11-12-20(26)24-13-3-4-14-28-19-6-2-1-5-17(19)21(23)27/h1-2,5-10H,11-14H2,(H2,23,27)(H,24,26)
SMILES: C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CCC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C21H19ClN2O4
Molecular Weight: 398.84

2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide

CAS No.: 1448043-24-0

Cat. No.: VC5328098

Molecular Formula: C21H19ClN2O4

Molecular Weight: 398.84

* For research use only. Not for human or veterinary use.

2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide - 1448043-24-0

Specification

CAS No. 1448043-24-0
Molecular Formula C21H19ClN2O4
Molecular Weight 398.84
IUPAC Name 2-[4-[[4-(4-chlorophenyl)-4-oxobutanoyl]amino]but-2-ynoxy]benzamide
Standard InChI InChI=1S/C21H19ClN2O4/c22-16-9-7-15(8-10-16)18(25)11-12-20(26)24-13-3-4-14-28-19-6-2-1-5-17(19)21(23)27/h1-2,5-10H,11-14H2,(H2,23,27)(H,24,26)
Standard InChI Key CKXYIBCQGKEMTG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CCC(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature and Molecular Formula

The IUPAC name 2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide systematically describes its structure:

  • A benzamide group (C6H5CONH2) is attached at the ortho position of a benzene ring.

  • A but-2-yn-1-yloxy linker (OCH2C≡CCH2) connects the benzamide to a 4-(4-chlorophenyl)-4-oxobutanamido moiety.

  • The latter includes a 4-chlorophenyl group (ClC6H4) bonded to a ketone-containing butanamide chain.

The molecular formula is C21H19ClN2O4, with a molar mass of 398.84 g/mol .

Structural Features and Bonding

Key structural attributes include:

  • Amide bonds: Critical for hydrogen bonding and stability.

  • Alkyne linker: The but-2-yn-1-yl group introduces rigidity, potentially influencing bioavailability.

  • Chlorophenyl group: Enhances lipophilicity and may contribute to target binding through hydrophobic interactions.

The SMILES notation NC(=O)c1ccccc1OCC#CCNC(=O)CCC(=O)c1ccc(Cl)cc1 confirms the connectivity (Figure 1).

Synthesis and Manufacturing

Optimization Challenges

  • Steric hindrance: The alkyne linker may complicate coupling efficiency, necessitating high-temperature conditions or microwave-assisted synthesis.

  • Purification: Chromatographic techniques (e.g., HPLC) are likely required due to the compound’s polarity and structural complexity .

Physicochemical Properties

Basic Chemical Data

PropertyValueSource
Molecular FormulaC21H19ClN2O4
Molecular Weight398.84 g/mol
CAS Number1448043-24-0
SMILESNC(=O)c1ccccc1OCC#CCNC(=O)...

Stability and Solubility

  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis at the amide bonds under acidic or alkaline conditions.

  • Solubility: Predicted low aqueous solubility due to the chlorophenyl and alkyne groups; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Analytical Characterization

Spectroscopic Techniques

MethodApplicationSource
NMRConfirm molecular structure and purity
MSDetermine molecular weight and fragments
HPLCAssess purity and isolate isomers

Nuclear Magnetic Resonance (NMR)

  • 1H NMR: Expected signals include aromatic protons (δ 7.2–8.0 ppm), amide NH (δ 8.5–9.5 ppm), and alkyne protons (δ 2.5–3.5 ppm) .

  • 13C NMR: Peaks for carbonyl carbons (δ 165–175 ppm) and alkyne carbons (δ 70–90 ppm) .

Applications and Future Directions

Drug Discovery

  • Lead compound optimization: Structural modifications (e.g., replacing the alkyne with an ethylene group) could enhance pharmacokinetics.

  • Target identification: High-throughput screening against cancer cell lines or microbial targets is warranted .

Challenges and Opportunities

  • Synthetic scalability: Developing cost-effective routes for large-scale production.

  • Toxicity profiling: In vitro and in vivo studies to evaluate safety margins .

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